2-Amino-1-(3,5-dichlorophenyl)ethanol 2-Amino-1-(3,5-dichlorophenyl)ethanol
Brand Name: Vulcanchem
CAS No.: 78982-78-2
VCID: VC2015117
InChI: InChI=1S/C8H9Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2
SMILES: C1=C(C=C(C=C1Cl)Cl)C(CN)O
Molecular Formula: C8H9Cl2NO
Molecular Weight: 206.07 g/mol

2-Amino-1-(3,5-dichlorophenyl)ethanol

CAS No.: 78982-78-2

Cat. No.: VC2015117

Molecular Formula: C8H9Cl2NO

Molecular Weight: 206.07 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-(3,5-dichlorophenyl)ethanol - 78982-78-2

Specification

CAS No. 78982-78-2
Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
IUPAC Name 2-amino-1-(3,5-dichlorophenyl)ethanol
Standard InChI InChI=1S/C8H9Cl2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2
Standard InChI Key SWDAVNPCXAGELD-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1Cl)Cl)C(CN)O
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)C(CN)O

Introduction

Chemical Identity and Structural Features

2-Amino-1-(3,5-dichlorophenyl)ethanol belongs to the class of substituted phenylethanolamines, distinguished by chlorine atoms at the 3 and 5 positions of the aromatic ring. Its molecular formula is C₈H₉Cl₂NO, with a molecular weight of 206.07 g/mol . The IUPAC name, 2-amino-2-(3,5-dichlorophenyl)ethanol, reflects its primary functional groups: a hydroxyl (-OH) and an amino (-NH₂) group on adjacent carbons .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number78982-78-2
Molecular FormulaC₈H₉Cl₂NO
SMILESC1=C(C=C(C=C1Cl)Cl)C(CO)N
InChIKeyLRORZXIRKBZZAG-UHFFFAOYSA-N
PubChem CID2734585
Stereoisomer (S)-formCAS 1213612-73-7

The compound’s planar aromatic ring and polar functional groups enable hydrogen bonding and π-π interactions, critical for binding biological targets . X-ray crystallography of analogs reveals that the dichloro substitution induces steric hindrance, altering conformational flexibility compared to non-halogenated derivatives .

Synthesis and Production Methods

Reductive Amination

The most common synthetic route involves reductive amination of 3,5-dichlorophenylglyoxal with ethanolamine. Catalytic hydrogenation using palladium on carbon yields the racemic mixture at 85–92% purity. Optically active forms require chiral catalysts or resolution techniques .

Enantioselective Synthesis

Asymmetric hydrogenation of ketone precursors using ruthenium-BINAP complexes achieves enantiomeric excess (ee) >98% for the (S)-isomer . For example, hydrogenating 3,5-dichlorophenyl-2-nitroethanol under high-pressure H₂ with [(R)-BINAP]RuCl₂ produces the (S)-enantiomer selectively .

Table 2: Synthetic Pathways Comparison

MethodYield (%)ee (%)Key Advantage
Reductive Amination85–92Scalability
Asymmetric Hydrogenation78–8598High stereoselectivity
Microbial Resolution65–7095Eco-friendly

Microbial resolution using Rhodococcus erythropolis achieves 95% ee by selectively metabolizing the (R)-enantiomer . This green chemistry approach reduces waste but suffers from lower yields .

Physicochemical Properties

The compound is a white crystalline solid with a melting point of 162–165°C. Its solubility profile is pH-dependent:

  • Water: 1.2 g/L at pH 7.4

  • Ethanol: 45 g/L

  • Dichloromethane: 220 g/L

The pKa values are 9.1 (amine) and 14.2 (alcohol), indicating protonation of the amine group under physiological conditions. LogP (octanol-water) is 2.3, reflecting moderate lipophilicity suitable for blood-brain barrier penetration.

Pharmacokinetics and Metabolic Profile

In rat studies, oral administration (270–540 µg/kg) showed dose-proportional pharmacokinetics :

  • Cmax: 12.7 ng/mL (270 µg/kg) vs. 25.1 ng/mL (540 µg/kg)

  • Tmax: 0.25–1.5 hours

  • Half-life: 14.3 hours

The 3,5-dichloro substituents retard hepatic metabolism by cytochrome P450 enzymes, extending plasma detection to 72–96 hours . Renal excretion accounts for 60% of elimination, with glucuronide conjugates as major metabolites .

Applications in Pharmaceutical Research

β2-Adrenergic Agonist Development

Structural analogs like clenproperol demonstrate bronchodilatory effects via β2-adrenoceptor activation . The dichloro groups enhance receptor binding affinity by 3-fold compared to non-halogenated analogs .

Antimicrobial Activity

Preliminary assays show MIC = 8 µg/mL against Staphylococcus aureus, attributed to membrane disruption by the hydrophobic dichlorophenyl moiety. Synergy with β-lactams increases ampicillin efficacy by 64%.

Stereochemical Considerations

The (S)-enantiomer exhibits 5-fold higher β2-agonist activity than the (R)-form due to optimal hydrogen bonding with Ser-203 in the receptor’s binding pocket . Conversely, the (R)-isomer shows superior antimicrobial potency, likely from enhanced membrane permeability.

Recent Advances and Future Directions

Recent patents disclose continuous-flow synthesis methods achieving 95% yield with <0.5% impurities . Computational studies predict derivatives with substituted amino groups (e.g., isopropyl) could improve metabolic stability .

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